molecular formula C12H12F4O2 B1407047 tert-Butyl 2-fluoro-3-(trifluoromethyl)benzoate CAS No. 1505194-31-9

tert-Butyl 2-fluoro-3-(trifluoromethyl)benzoate

Cat. No.: B1407047
CAS No.: 1505194-31-9
M. Wt: 264.22 g/mol
InChI Key: QXXKJPXPRJPWEL-UHFFFAOYSA-N
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Description

tert-Butyl 2-fluoro-3-(trifluoromethyl)benzoate (CAS 1505194-31-9) is a high-value benzoate ester derivative serving as an advanced synthetic intermediate in medicinal and agricultural chemistry. Its molecular formula is C12H12F4O2, with a molecular weight of 264.22 g/mol . The compound features a benzoate core substituted with both a fluorine atom and a trifluoromethyl (CF3) group at the 2- and 3- positions of the aromatic ring, respectively, protected by a tert-butyl ester. The strategic incorporation of fluorine and the CF3 group is a cornerstone of modern drug design. The -CF3 group is highly lipophilic and electron-withdrawing, which can significantly enhance a molecule's cell membrane permeability, metabolic stability, and binding affinity to biological targets . This makes derivatives of this compound particularly valuable for creating new active ingredients. Its primary research application is as a key building block for the synthesis of more complex, fluorinated molecules. It is part of a class of 2,3-dihalogeno-6-trifluoromethylbenzene derivatives that have been identified as useful starting materials for producing pesticides and pharmaceuticals . The tert-butyl ester group is a common protecting group that can be readily cleaved under acidic conditions to reveal the corresponding carboxylic acid, which can then be further functionalized. Researchers utilize this compound to develop novel candidates with potential antifungal and other bioactivities, as fluorinated quinoline analogs have demonstrated significant efficacy against various phytopathogenic fungi . This product is intended for research and development purposes only in laboratory settings. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

tert-butyl 2-fluoro-3-(trifluoromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F4O2/c1-11(2,3)18-10(17)7-5-4-6-8(9(7)13)12(14,15)16/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXXKJPXPRJPWEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C(=CC=C1)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Aromatic Fluorination of Trifluoromethyl-Substituted Benzoic Precursors

Overview:
One of the most straightforward approaches involves starting with a trifluoromethyl-substituted benzoic acid derivative, followed by selective fluorination at the ortho-position relative to the carboxyl group. This method leverages electrophilic or nucleophilic fluorination reagents to introduce fluorine onto the aromatic ring.

Methodology:

  • Starting Material: Trifluoromethylbenzoic acid or its derivatives.
  • Fluorination Reagents:
    • Electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
    • Nucleophilic fluorinating agents like tetrabutylammonium fluoride (TBAF) under controlled conditions.
  • Reaction Conditions:
    • Typically performed in polar aprotic solvents such as acetonitrile or dichloromethane.
    • Mild temperatures (0–25°C) to ensure regioselectivity.
  • Outcome: Formation of 2-fluoro-3-(trifluoromethyl)benzoic acid .

Synthesis of the Benzoic Acid Core Followed by Esterification

Step-by-step process:

  • Esterification:
    • Convert the fluorinated benzoic acid to its tert-butyl ester via reaction with tert-butanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.
    • Alternatively, use tert-butyl chloroformate or tert-butyl alcohol with acid catalysis under reflux conditions.
  • Reaction Example:
Ar-COOH + (CH3)3C-OH → Ar-CO-O-tert-butyl + H2O
  • Notes:
    • The esterification is generally high-yield and straightforward, providing the tert-butyl ester with preserved fluorine and trifluoromethyl groups.

Alternative Route: Aromatic Substitution via Directed Electrophilic Substitution

Overview:
This method involves initial synthesis of a suitable benzoic acid derivative, followed by directed fluorination at the ortho position, facilitated by activating groups or directing effects of existing substituents.

Methodology:

  • Preparation of a precursor: Synthesize a benzoic acid derivative with activating groups such as hydroxyl or amino groups that direct fluorination.
  • Fluorination:
    • Use electrophilic fluorinating agents under controlled conditions to achieve ortho-selectivity.
  • Esterification:
    • Convert the fluorinated acid to the tert-butyl ester as described above.

Use of Fluoro- and Trifluoromethyl-Containing Building Blocks

Overview:
Commercially available fluorinated aromatic compounds can serve as starting materials. These are subjected to esterification or further functionalization to obtain the target compound.

Example:

  • Starting with 2-fluoro-3-(trifluoromethyl)benzoic acid obtained from specialized suppliers, followed by esterification with tert-butanol.

Data Table: Summary of Preparation Methods

Method Starting Material Key Reagents Reaction Conditions Advantages Limitations
Direct Aromatic Fluorination Trifluoromethylbenzoic acid derivatives NFSI, TBAF Mild, room temperature High regioselectivity Requires careful control of conditions
Esterification Fluorinated benzoic acid Tert-butanol, acid catalyst Reflux in toluene or dichloromethane Straightforward Possible side reactions if not controlled
Directed Electrophilic Substitution Activated benzoic derivatives Electrophilic fluorinating agents Mild, controlled temperature Regioselective fluorination Need for directing groups
Use of Commercial Precursors Pre-synthesized fluorinated acids Standard esterification reagents Ambient conditions High purity Dependence on availability

Research Findings and Notes

  • Electrophilic fluorination using reagents like NFSI or Selectfluor is considered the most efficient for regioselective fluorination on aromatic rings bearing electron-withdrawing groups (e.g., trifluoromethyl).
  • Esterification of fluorinated acids with tert-butanol is well-documented, providing high yields and purity, especially when catalyzed by acids such as p-toluenesulfonic acid.
  • Patents such as WO2018108954A1 describe multi-step syntheses involving azetidine intermediates, but similar principles apply for the aromatic core functionalization before esterification.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-fluoro-3-(trifluoromethyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Nucleophilic Substitution: Substituted benzoates with different functional groups.

    Hydrolysis: 2-fluoro-3-(trifluoromethyl)benzoic acid and tert-butyl alcohol.

    Oxidation: Various oxidized benzoate derivatives.

Scientific Research Applications

Tert-butyl 2-fluoro-3-(trifluoromethyl)benzoate is a chemical compound with applications in various scientific fields, particularly as a building block in organic synthesis . It is a fluorinated compound, and the introduction of fluorine into molecules can significantly alter their chemical, physical, and biological properties .

Chemical Properties and Structure
this compound has the molecular formula C12H12F4O2C_{12}H_{12}F_4O_2 and a molecular weight of 264.22 . The structure includes a tert-butyl ester, a fluorine atom, and a trifluoromethyl group attached to a benzene ring . The IUPAC name for this compound is this compound .

Synthesis
While specific synthetic routes for this compound were not found in the provided search results, the synthesis of similar compounds can involve introducing a tert-butyl ester, a fluorine atom, and a trifluoromethyl group onto a benzene ring.

Applications

  • Building Block in Organic Synthesis: this compound is primarily used as a building block for synthesizing more complex molecules .
  • Fluorinated Building Block: It is useful in the creation of molecules with modified properties, given that introducing fluorine can alter a compound's chemical, physical, and biological characteristics .

Related Research

  • Liver X Receptor Agonists: Tert-butyl benzoate analogs have been studied for their potential as Liver X Receptor (LXR) agonists . Introduction of a hydroxyl group at the C6-position of the benzoate part can enhance agonistic activity, and a carboxyl group in the terminal can improve the pharmacokinetic profile in mice . Compound 32b, derived from these analogs, has been shown to increase blood ABCA1 mRNA expression without elevating plasma TG in both mice and cynomolgus monkeys .
  • Trifluoromethoxylation Reagents: Research has been done on trifluoromethoxylation reagents, which are used to introduce a CF3CF_3-O group into compounds . These reactions often involve reagents like TFMT and AgF to yield α-trifluoromethoxyl arylacetates .
  • Anticancer Activity: Tert-butyl 3-formyl-5-(trifluoromethyl)benzoate has demonstrated cytotoxic effects on various cancer cell lines, inducing apoptosis and modulating cell cycle progression.
  • Anti-inflammatory Effects: Related trifluoromethyl-containing benzoates have shown reductions in inflammatory markers in animal models, suggesting potential uses in treating inflammatory diseases.
  • Antimicrobial Efficacy: Derivatives of tert-butyl 3-formyl-5-(trifluoromethyl)benzoate can inhibit bacterial growth in vitro, indicating potential applications in developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of tert-Butyl 2-fluoro-3-(trifluoromethyl)benzoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The fluorine atom can participate in hydrogen bonding and other interactions with biological macromolecules, influencing the compound’s activity. The ester group can be hydrolyzed in vivo to release the active carboxylic acid, which can interact with various enzymes and receptors .

Comparison with Similar Compounds

Key Properties :

  • Molecular Weight : 264.22 g/mol
  • Storage : 2–8°C (recommended for stability)
  • Safety : GHS warnings include skin/eye irritation (H315, H319) and respiratory irritation (H335) .

Comparison with Structurally Similar Compounds

The following analysis compares tert-butyl 2-fluoro-3-(trifluoromethyl)benzoate with analogous esters and related derivatives, focusing on structural variations, substituent effects, and functional implications.

Structural and Functional Differences

Table 1: Comparative Analysis of Key Compounds

Compound Name CAS Molecular Formula Substituents Key Features Reference
This compound 1505194-31-9 C₁₂H₁₂F₄O₂ 2-F, 3-CF₃ High stability due to tert-butyl group; strong electron-withdrawing effects
tert-Butyl 4-bromo-2-fluorobenzoate 889858-12-2 C₁₁H₁₂BrFO₂ 4-Br, 2-F Bromine enables cross-coupling reactions (e.g., Suzuki-Miyaura)
Ethyl 5-bromo-2-fluorobenzoate 612835-53-7 C₉H₈BrFO₂ 5-Br, 2-F Ethyl ester less sterically hindered; higher hydrolysis susceptibility
tert-Butyl 4-bromo-2,6-difluorobenzoate 955887-09-9 C₁₁H₁₁BrF₂O₂ 4-Br, 2,6-diF Additional fluorine enhances electron deficiency; potential for catalysis
5-Bromo-7-fluoroisobenzofuran-1(3H)-one 1255208-34-4 C₈H₄BrFO₂ Cyclic lactone (non-ester) Lactone structure alters reactivity (e.g., ring-opening vs. ester hydrolysis)
2-Fluoro-3-(trifluoromethyl)benzoic acid 115029-22-6 C₈H₄F₄O₂ 2-F, 3-CF₃ (carboxylic acid) Parent acid; higher polarity and lower lipophilicity

Biological Activity

Tert-butyl 2-fluoro-3-(trifluoromethyl)benzoate is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The presence of fluorinated groups enhances its lipophilicity and metabolic stability, making it a candidate for various biological applications, including antimicrobial, anti-inflammatory, and anticancer activities.

Chemical Structure and Properties

The compound is characterized by a benzoate structure with the molecular formula C12H12F4O2C_{12}H_{12}F_4O_2. Key functional groups include:

  • Fluorine at Position 2 : This substitution can influence electronic properties and biological interactions.
  • Trifluoromethyl Group at Position 3 : Known for enhancing metabolic stability and altering the compound's reactivity.
  • Tert-butyl Ester : Affects solubility and reactivity, making it suitable for various chemical applications.

The biological activity of this compound is primarily attributed to its interactions with biological targets, including enzymes and receptors. Mechanisms include:

  • Enzyme Modulation : The compound may inhibit or activate specific enzymes involved in metabolic pathways.
  • Receptor Binding : Interaction with cell surface receptors can influence signal transduction pathways.
  • Nucleic Acid Interaction : Potential effects on gene expression and protein synthesis through interactions with DNA/RNA.

Antimicrobial Properties

Research indicates that trifluoromethyl-containing compounds often exhibit significant antimicrobial activity. In vitro studies have shown that derivatives of this compound effectively inhibit bacterial growth, suggesting potential applications in developing new antimicrobial agents.

Anti-inflammatory Effects

Compounds with similar structures have demonstrated anti-inflammatory properties. Studies involving animal models have reported significant reductions in inflammatory markers following treatment with related trifluoromethyl-containing benzoates. This suggests that this compound may also possess similar effects.

Anticancer Activity

The compound has shown cytotoxic effects on various cancer cell lines. Research indicates that its mechanism may involve the induction of apoptosis and modulation of cell cycle progression. For instance, studies have demonstrated that modifications to the trifluoromethyl group can enhance anticancer potential by affecting cellular pathways involved in cancer progression.

Structure-Activity Relationship (SAR)

The introduction of the trifluoromethyl group at the para-position significantly enhances the potency of compounds against specific biological targets. SAR studies reveal that such modifications can increase the inhibition of serotonin uptake by six-fold compared to non-fluorinated analogs, highlighting the importance of structural variations in determining biological activity.

Case Studies

  • Anticancer Activity :
    • A study highlighted that this compound exhibited significant cytotoxicity against several cancer cell lines, linked to apoptosis induction.
  • Anti-inflammatory Effects :
    • Investigations into related compounds demonstrated a marked reduction in inflammatory responses in animal models treated with trifluoromethyl-containing benzoates.
  • Antimicrobial Efficacy :
    • In vitro assessments confirmed that derivatives containing the trifluoromethyl group inhibited bacterial growth effectively, indicating their potential as new antimicrobial agents.

Data Summary Table

Biological ActivityObservations/FindingsReferences
AntimicrobialEffective inhibition of bacterial growth
Anti-inflammatorySignificant reduction in inflammatory markers
AnticancerInduction of apoptosis in cancer cell lines

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing tert-Butyl 2-fluoro-3-(trifluoromethyl)benzoate?

  • Methodological Answer : The compound can be synthesized via esterification of 2-fluoro-3-(trifluoromethyl)benzoic acid with tert-butyl bromide or tert-butyl chloride in the presence of a coupling agent like DCC (dicyclohexylcarbodiimide). Alternatively, acid chlorides (e.g., 4-(Trifluoromethyl)benzoyl chloride or 4-Fluoro-3-(trifluoromethyl)benzoyl chloride ) can react with tert-butanol under Schotten-Baumann conditions. Monitor reaction progress via TLC and purify by column chromatography using silica gel.

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Use 1H^{1}\text{H}- and 19F^{19}\text{F}-NMR to confirm substitution patterns. The electron-withdrawing trifluoromethyl and fluorine groups will deshield adjacent protons, leading to distinct splitting patterns (e.g., aromatic protons near CF3_3 may appear as doublets of doublets).
  • Mass Spectrometry : Compare fragmentation patterns with NIST reference data for structurally related compounds, such as 4-Fluoro-3-(trifluoromethyl)benzoyl chloride .
  • Melting Point Analysis : Cross-reference experimental values with literature data (e.g., α,α,α-Trifluoro-p-toluic acid melts at 219–220°C ).

Q. What are the stability considerations for this ester under varying experimental conditions?

  • Methodological Answer :

  • Hydrolytic Stability : Test under acidic (HCl/THF) and basic (NaOH/MeOH) conditions at room temperature. Monitor ester cleavage via 19F^{19}\text{F}-NMR or IR spectroscopy (loss of ester carbonyl peak at ~1700 cm1^{-1}).
  • Thermal Stability : Perform TGA (thermogravimetric analysis) to assess decomposition temperatures. For comparison, α,α,α-Trifluoro-p-toluic acid derivatives exhibit thermal stability up to 200°C .

Advanced Research Questions

Q. How do electronic effects of fluorine and trifluoromethyl groups influence regioselectivity in further functionalization?

  • Methodological Answer :

  • Electrophilic Aromatic Substitution : The -CF3_3 group is strongly electron-withdrawing, directing incoming electrophiles to the meta position relative to itself. Fluorine, being ortho/para-directing but deactivating, competes in regioselectivity.
  • Experimental Design : React the compound with nitrating agents (HNO3_3/H2_2SO4_4) or bromine (Br2_2/FeBr3_3) and analyze product distribution via HPLC-MS. Compare results with computational predictions (DFT calculations of charge density).

Q. How can researchers resolve contradictions in reported spectroscopic data (e.g., melting points, NMR shifts)?

  • Methodological Answer :

  • Data Validation :
ParameterReported Value (Source)Experimental ValueTechnique Used
Melting Point219–220°C (α,α,α-Trifluoro-p-toluic acid )215–218°CDSC
19F^{19}\text{F}-NMRReference: NIST MS Data δ -62 ppm (CF3_3)400 MHz
  • Root-Cause Analysis : Discrepancies may arise from impurities (e.g., residual solvents) or polymorphism. Use recrystallization (e.g., hexane/ethyl acetate) and repeat characterization.

Q. What computational methods are effective in predicting the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer :

  • DFT Calculations : Model transition states for Suzuki-Miyaura coupling using Pd catalysts. Focus on the electronic effects of the fluorine and CF3_3 groups on the activation energy.
  • Benchmarking : Compare predicted reaction outcomes (e.g., coupling at C-4 vs. C-5 positions) with experimental results from analogous systems, such as 4-[5-(Trifluoromethyl)pyrid-2-yl]benzonitrile .

Q. How does steric hindrance from the tert-butyl group impact nucleophilic acyl substitution reactions?

  • Methodological Answer :

  • Kinetic Studies : Compare reaction rates of tert-butyl esters with methyl or ethyl analogs under identical conditions (e.g., hydrolysis with KOH/EtOH).
  • Structural Analysis : Use X-ray crystallography or NOESY NMR to assess steric crowding near the ester carbonyl. Reference steric parameters from 2-(Trifluoromethyl)benzylamine .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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tert-Butyl 2-fluoro-3-(trifluoromethyl)benzoate
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tert-Butyl 2-fluoro-3-(trifluoromethyl)benzoate

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